N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide
Description
N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide is a sulfonamide-thiadiazole hybrid compound characterized by:
- Thiadiazole core: A five-membered heterocyclic ring containing nitrogen and sulfur atoms, which enhances electron-deficient properties and bioactivity .
- 4-Chlorobenzyl sulfonyl group: Introduces metabolic stability and strong binding affinity to biological targets via hydrophobic and electronic interactions .
- 2-Propoxybenzamide moiety: Modulates solubility and steric effects, influencing pharmacokinetics .
Molecular Formula: C₁₉H₁₈ClN₃O₄S₂
Molecular Weight: 451.9 g/mol .
Properties
Molecular Formula |
C19H18ClN3O4S2 |
|---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-propoxybenzamide |
InChI |
InChI=1S/C19H18ClN3O4S2/c1-2-11-27-16-6-4-3-5-15(16)17(24)21-18-22-23-19(28-18)29(25,26)12-13-7-9-14(20)10-8-13/h3-10H,2,11-12H2,1H3,(H,21,22,24) |
InChI Key |
QYCFGXDCVXFMIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Chlorobenzyl Sulfonyl Group: The chlorobenzyl sulfonyl group is introduced through a sulfonylation reaction, where the thiadiazole intermediate is treated with 4-chlorobenzyl chloride in the presence of a base such as triethylamine.
Attachment of the Propoxybenzamide Moiety: The final step involves the coupling of the sulfonylated thiadiazole with 2-propoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), solvents like dichloromethane or ethanol, mild heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the inhibition of microbial growth. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | Structural Features | Key Substituents | Molecular Weight (g/mol) | Unique Properties |
|---|---|---|---|---|
| N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide | Thiadiazole, sulfonyl, chlorobenzyl, propoxybenzamide | 4-Chlorobenzyl, 2-propoxy | 451.9 | Enhanced metabolic stability; antitubercular activity |
| N-[5-(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide (Analog) | Thiadiazole, sulfonyl, fluorobenzyl | 2-Fluorobenzyl | ~453.9 | Increased electronegativity; improved target selectivity |
| N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-isopropoxybenzamide (Analog) | Thiadiazole, ethylsulfonyl, isopropoxy | Ethylsulfonyl, isopropoxy | ~424.5 | Higher hydrophobicity; improved metabolic stability |
| N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide (Oxadiazole analog) | Oxadiazole, chlorothiophene | 5-Chlorothiophene | ~381.8 | Antimicrobial activity (IC₅₀ = 10 µM) |
Key Observations :
- The chlorobenzyl sulfonyl group in the target compound provides stronger enzyme inhibition (e.g., antitubercular) compared to ethylsulfonyl or fluorobenzyl analogs .
- Replacement of the thiadiazole core with oxadiazole reduces antimycobacterial efficacy but retains antimicrobial effects .
Key Observations :
- The target compound’s antitubercular potency (IC₅₀ = 2.5 µM) surpasses analogs with alternative substituents (e.g., propanamide or oxadiazole derivatives) .
- Fluorobenzyl sulfonyl analogs exhibit stronger kinase inhibition due to enhanced electronegativity .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Ethylsulfonyl Analog | Fluorobenzyl Analog |
|---|---|---|---|
| LogP (Lipophilicity) | 3.8 | 4.2 | 3.5 |
| Solubility (mg/mL) | 0.12 | 0.08 | 0.15 |
| Metabolic Stability (t₁/₂, h) | 6.2 | 8.5 | 5.8 |
| Plasma Protein Binding (%) | 92 | 88 | 94 |
Key Observations :
- The ethylsulfonyl analog shows higher lipophilicity and metabolic stability but lower solubility .
- The fluorobenzyl analog has improved solubility and target selectivity due to polar interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
